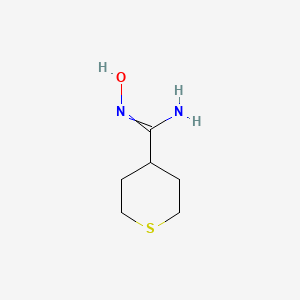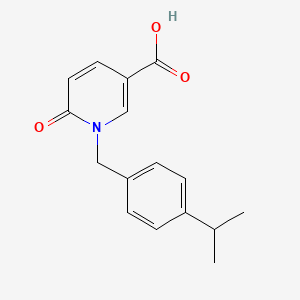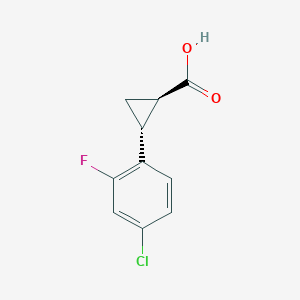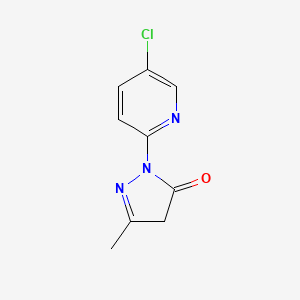
5-Chloro-6-methyl-3-(piperidin-1-yl)-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-methyl-3-(piperidin-1-yl)-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a chlorine atom, a methyl group, and a piperidinyl group attached to the triazine ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-3-(piperidin-1-yl)-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates in the presence of a chlorinating agent. For example, the reaction of 6-methyl-1,2,4-triazine-3,5-diamine with thionyl chloride can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
Reaction Setup: Mixing the precursors in a suitable solvent.
Chlorination: Adding a chlorinating agent like thionyl chloride.
Cyclization: Heating the mixture to promote cyclization.
Purification: Isolating the product through techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6-methyl-3-(piperidin-1-yl)-1,2,4-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The triazine ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
5-Chloro-6-methyl-3-(piperidin-1-yl)-1,2,4-triazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-methyl-3-(piperidin-1-yl)-1,2,4-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-3-(piperidin-1-yl)-1,2,4-triazine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-3-(piperidin-1-yl)-1,2,4-triazine: Lacks the methyl group, which can influence its chemical properties.
5-Chloro-6-methyl-1,2,4-triazine: Lacks the piperidinyl group, affecting its solubility and interaction with biological targets.
Uniqueness
5-Chloro-6-methyl-3-(piperidin-1-yl)-1,2,4-triazine is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the chlorine atom, methyl group, and piperidinyl group makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H13ClN4 |
|---|---|
Poids moléculaire |
212.68 g/mol |
Nom IUPAC |
5-chloro-6-methyl-3-piperidin-1-yl-1,2,4-triazine |
InChI |
InChI=1S/C9H13ClN4/c1-7-8(10)11-9(13-12-7)14-5-3-2-4-6-14/h2-6H2,1H3 |
Clé InChI |
DOCAMKZACJRXOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N=N1)N2CCCCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(Piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B11817778.png)




![Sodium 7-(2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B11817806.png)


